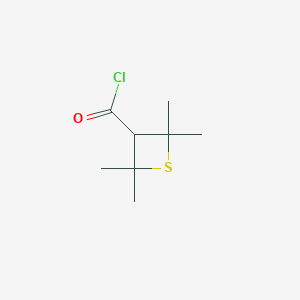
2,2,4,4-Tetramethylthietane-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-Tetramethylthietane-3-carbonyl chloride is an organic compound with a unique structure characterized by the presence of a thietane ring and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethylthietane-3-carbonyl chloride typically involves the reaction of 2,2,4,4-tetramethylthietane with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
2,2,4,4-Tetramethylthietane+Thionyl chloride→2,2,4,4-Tetramethylthietane-3-carbonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethylthietane-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the thietane ring can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for sulfoxide formation; stronger oxidizing agents for sulfone formation.
Major Products
Amides, Esters, and Thioesters: Formed from nucleophilic substitution.
Alcohols: Formed from reduction.
Sulfoxides and Sulfones: Formed from oxidation.
Scientific Research Applications
2,2,4,4-Tetramethylthietane-3-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethylthietane-3-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, making it a versatile intermediate in various chemical reactions. The thietane ring’s strain also contributes to its reactivity, facilitating ring-opening reactions under certain conditions.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethylthietane-3-ol: An alcohol derivative with similar structural features but different reactivity.
2,2,4,4-Tetramethylthietane-3-thiol: A thiol derivative with distinct chemical properties.
2,2,4,4-Tetramethylthietane-3-amine: An amine derivative with unique applications in organic synthesis.
Uniqueness
2,2,4,4-Tetramethylthietane-3-carbonyl chloride is unique due to its combination of a strained thietane ring and a reactive carbonyl chloride group. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications.
Properties
CAS No. |
96188-24-8 |
|---|---|
Molecular Formula |
C8H13ClOS |
Molecular Weight |
192.71 g/mol |
IUPAC Name |
2,2,4,4-tetramethylthietane-3-carbonyl chloride |
InChI |
InChI=1S/C8H13ClOS/c1-7(2)5(6(9)10)8(3,4)11-7/h5H,1-4H3 |
InChI Key |
KIILYFVPDXLXBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(S1)(C)C)C(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















